(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is a synthetic organic compound with the molecular formula C20H14Cl2N2O5 This compound is characterized by its complex structure, which includes nitro, phenoxy, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate typically involves a multi-step process:
Nitration: The initial step involves the nitration of 4-phenoxytoluene to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Carbamoylation: The nitrated product is then subjected to carbamoylation. This involves reacting the nitrated phenoxy compound with N-(3,5-dichlorophenyl)isocyanate in the presence of a suitable base, such as triethylamine, to form the carbamate linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and large-scale purification methods such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenoxy and carbamate groups can participate in nucleophilic substitution reactions. For example, the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: (3-amino-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-phenoxyphenylmethanol and N-(3,5-dichlorophenyl)amine.
Scientific Research Applications
Chemistry
In chemistry, (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a component in specialized chemical formulations. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and carbamate groups may also contribute to its biological activity by binding to specific enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (3-nitro-4-phenoxyphenyl)methyl N-(4-chlorophenyl)carbamate
- (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate
- (3-nitro-4-phenoxyphenyl)methyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Compared to similar compounds, (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is unique due to the presence of both nitro and dichlorophenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O5/c21-14-9-15(22)11-16(10-14)23-20(25)28-12-13-6-7-19(18(8-13)24(26)27)29-17-4-2-1-3-5-17/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWAHSMDEKQNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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